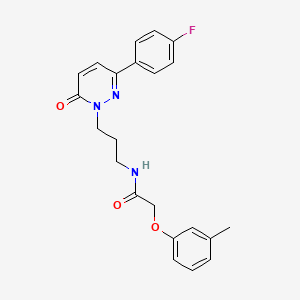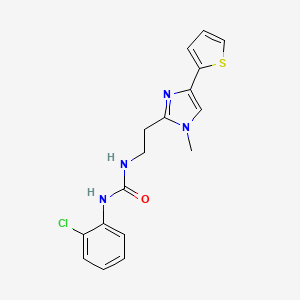
1-(2-chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is being studied for its ability to inhibit certain enzymes that play a role in the development and progression of cancer.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Urea derivatives have been synthesized and investigated for their biological activities. For instance, novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas exhibit good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, W. Sheng, 2006). This highlights the potential agricultural applications of similar urea derivatives in enhancing plant growth and development.
Antioxidant Activity
Urea, thiourea, and selenourea derivatives with thiazole moieties have been synthesized and shown potent in vitro antioxidant activity, outperforming standards in radical scavenging methods (M. V. Bhaskara Reddy et al., 2015). The incorporation of these functional groups into a molecule could impart significant antioxidant properties, suggesting their potential use in developing new antioxidant agents.
Photochromic and Electrochromic Materials
The design and synthesis of compounds with unique structural features, such as the benz[h]imidazo[1,2‐c]quinazoline ring system, demonstrate the versatility of urea derivatives in material science, particularly in creating photochromic and electrochromic materials (J. Petridou-Fischer, E. P. Papadopoulos, 1984). These materials have applications in smart windows, displays, and security printing, offering a way to dynamically control light and visibility through chemical structure.
Anticancer Agents
Urea and thiourea derivatives containing benzimidazole groups have been designed, synthesized, and shown potential as anticancer agents. These compounds exhibited significant cytotoxicity against breast cancer cell lines, highlighting the therapeutic potential of urea derivatives in oncology (Lamia A. Siddig et al., 2021).
Anion Tuning of Rheology and Morphology
The rheology and morphology of low molecular weight salt hydrogelators can be tuned by the anion identity, as demonstrated with 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea derivatives (G. Lloyd, J. Steed, 2011). This property is crucial for designing new materials with specific mechanical properties for applications in drug delivery systems, tissue engineering, and as environmental sensors.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS/c1-22-11-14(15-7-4-10-24-15)20-16(22)8-9-19-17(23)21-13-6-3-2-5-12(13)18/h2-7,10-11H,8-9H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTQIFRGLFEXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

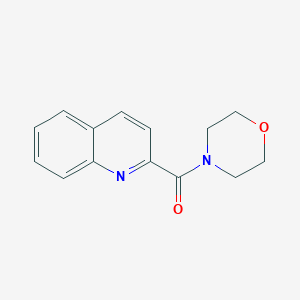
![1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2758494.png)

![Furan-2-yl(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2758497.png)
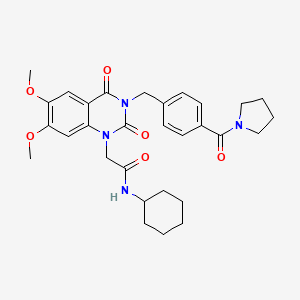
![4-Methoxyphenyl 5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl ether](/img/structure/B2758499.png)
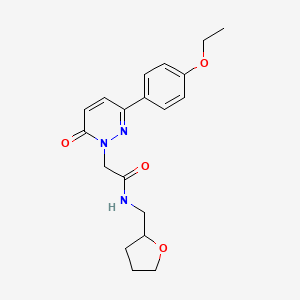
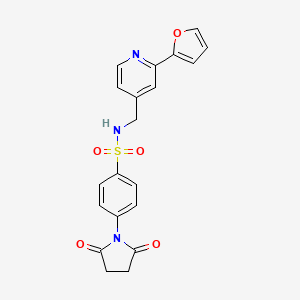
![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)
![N-[4-(4-chlorophenoxy)phenyl]-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2758506.png)

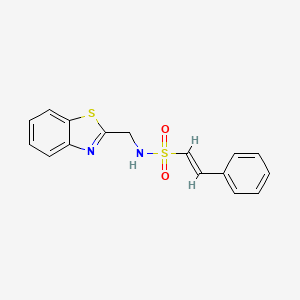
![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)
